molecular formula C14H12FN5S B12140355 3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12140355
M. Wt: 301.34 g/mol
InChI Key: YXIOVELXHUQZAS-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorobenzylthio group at position 3, a methyl group at position 4, and a pyrazine ring at position 5. This structure combines sulfur-containing, aromatic, and nitrogen-rich moieties, making it a candidate for diverse applications, including therapeutic agents and materials science. The synthesis typically involves reacting 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with ortho-fluorobenzaldehyde in ethanol catalyzed by acetic acid . The ortho-fluorophenyl group introduces steric and electronic effects that distinguish it from analogs with para- or meta-fluorophenyl substituents.

Properties

Molecular Formula

C14H12FN5S

Molecular Weight

301.34 g/mol

IUPAC Name

2-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C14H12FN5S/c1-20-13(12-8-16-6-7-17-12)18-19-14(20)21-9-10-4-2-3-5-11(10)15/h2-8H,9H2,1H3

InChI Key

YXIOVELXHUQZAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Hydrazine-Diacylamine Condensation

The foundational method for 1,2,4-triazole synthesis involves condensing hydrazines with diacylamines in weakly acidic conditions. For the target compound, 4-methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol serves as the intermediate, synthesized via refluxing pyrazine-2-carboxylic acid hydrazide with acetyl chloride in ethanol. Subsequent alkylation with 2-fluorobenzyl bromide in dimethylformamide (DMF) introduces the thioether moiety.

Reaction Conditions :

  • Hydrazide formation : Ethanol, 80°C, 12 hours.

  • Alkylation : DMF, potassium carbonate, 60°C, 6 hours.

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Thione-Alkylation Strategy

An alternative route starts with 4-methyl-1,2,4-triazole-3(4H)-thione , which reacts with 2-fluorobenzyl bromide under basic conditions. The pyrazine ring is introduced via nucleophilic aromatic substitution using 2-aminopyrazine in the presence of palladium catalysis.

Key Data :

  • Thione activation : Sodium hydride, tetrahydrofuran (THF), 0°C→RT.

  • Pyrazine coupling : Pd(PPh₃)₄, toluene, 110°C, 24 hours.

Yield : 58% (two-step).

Microwave-Assisted Synthesis

Optimized Microwave Protocol

Adapting methods from morpholine-triazole derivatives, microwave irradiation significantly enhances reaction efficiency. 4-Methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol and 2-fluorobenzyl bromide are irradiated in acetonitrile with triethylamine as a base.

Conditions :

  • Power : 600 W.

  • Time : 30 minutes.

  • Temperature : 150°C (closed-vessel system).

Yield : 97% (crude), 89% after recrystallization.

Advantages Over Conventional Heating

Microwave synthesis reduces side products (e.g., disulfides) by minimizing thermal degradation. Comparative studies show a 30% yield increase versus classical methods.

Catalytic Triazolium Salt Formation

Two-Step Catalytic Process

A method adapted from triazolium salt synthesis involves:

  • Triazole formation : Reacting 2-fluorobenzyl mercaptan with 4-methyl-5-pyrazin-2-yl-1,2,4-triazole using para-toluenesulfonic acid (PTSA) in xylenes.

  • Salt purification : Precipitation with diethyl ether.

Conditions :

  • Catalyst : PTSA (0.05 equiv).

  • Temperature : 150°C, 16 hours.

Yield : 78% (isolated as hydrochloride salt).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 4-methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol with 2-fluorobenzyl bromide and potassium carbonate in a ball mill achieves 85% yield in 2 hours.

Conditions :

  • Frequency : 30 Hz.

  • Milling media : Stainless steel balls (5 mm diameter).

Comparative Analysis of Methods

MethodConditionsYield (%)TimeKey Advantage
Classical CondensationDMF, 60°C, 6h65–7218h totalLow cost, scalable
Microwave-Assisted600W, 150°C, 30min89<1hHigh efficiency, low waste
Catalytic SaltPTSA, xylenes, 150°C, 16h7816hHigh purity
MechanochemicalSolvent-free, ball milling, 2h852hEco-friendly, no solvents

Challenges and Optimization Strategies

Regioselectivity in Thioether Formation

The 3-position of 1,2,4-triazole is sterically hindered, necessitating excess 2-fluorobenzyl bromide (1.5 equiv) to drive alkylation. NMR monitoring confirms >95% regioselectivity when using DMF as a solvent.

Purification of Stereoisomers

Chromatography on neutral alumina (ethyl acetate:hexane, 3:7) resolves diastereomers arising from the pyrazine ring’s planar chirality.

Industrial-Scale Considerations

Microwave protocols are optimal for batch production, while continuous-flow systems adapt catalytic methods for throughput >1 kg/day.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The methylthio (-SCH₃) group attached to the triazole ring undergoes nucleophilic displacement reactions. This is facilitated by the electron-withdrawing nature of the triazole and pyrazine rings, which polarizes the C–S bond.

Reaction TypeConditionsProductReference
AlkylationAlkyl halides, base (e.g., K₂CO₃)S-Alkylated derivatives
ArylationArylboronic acids, Pd catalysisBiarylthioethers
Thiol-disulfide exchangeThiols, oxidative conditionsDisulfide-linked dimers

For example, reaction with iodomethane under basic conditions replaces the methylthio group with larger alkyl chains, modifying lipophilicity and bioactivity.

Oxidation of the Thioether Group

The methylthio moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

-SCH3[O]-SOCH3[O]-SO2CH3\text{-SCH}_3 \xrightarrow{[O]} \text{-SOCH}_3 \xrightarrow{[O]} \text{-SO}_2\text{CH}_3

Oxidizing AgentConditionsMajor ProductYield (%)Reference
H₂O₂Acetic acid, 50°C, 6hSulfoxide78
mCPBADCM, 0°C to RT, 2hSulfone92

Sulfoxidation enhances hydrogen-bonding capacity, influencing receptor binding in pharmacological contexts .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

  • Nitration : Directed by the electron-deficient pyrazine ring, nitro groups preferentially attach to the triazole’s C-5 position under mixed acid conditions (HNO₃/H₂SO₄) .

  • Halogenation : Bromine in acetic acid selectively substitutes the triazole’s C-3 position, yielding 3-bromo derivatives .

Cycloaddition Reactions

The triazole’s π-deficient system engages in [3+2] cycloadditions with electron-rich dipolarophiles (e.g., nitrile oxides), generating fused heterocycles .

Pyrazine Ring Reactivity

The pyrazin-2-yl group undergoes substitution and coordination reactions:

ReactionReagents/ConditionsOutcomeApplicationReference
Metal coordinationCu(II), Fe(III) saltsStable metal complexesCatalysis/sensors
Nucleophilic aromatic substitutionAmines, high temperatureAminopyrazine derivativesBioactive compound synthesis

Coordination with transition metals enhances stability and enables applications in material science.

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH < 3) : Gradual hydrolysis of the triazole ring occurs, forming hydrazine derivatives.

  • Alkaline conditions (pH > 10) : The methylthio group undergoes base-catalyzed elimination, yielding a mercapto intermediate .

Biological Activation Pathways

In pharmacological studies of analogs (e.g., compound 65 in ), the methylthio group is metabolically oxidized to sulfoxides, which exhibit enhanced kinase inhibition (IC₅₀ = 0.22–81 nM against MET mutants) . This suggests similar bioactivation pathways for the queried compound.

Key Mechanistic Insights

  • Electronic effects : The electron-withdrawing fluorophenyl and pyrazine groups increase the electrophilicity of the triazole ring, favoring nucleophilic attacks at C-3 and C-5 .

  • Steric influences : The 2-fluorophenylmethylthio group creates steric hindrance, directing reactions to less hindered sites (e.g., pyrazine N-atoms) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study:
A study demonstrated that modifications of triazole derivatives led to enhanced antibacterial activity. The compound was tested against several pathogens, revealing a promising spectrum of activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of 3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against colorectal cancer cells (HT29), suggesting its role as a potential chemotherapeutic agent.

Research Findings:
In vitro studies indicated that the compound could induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation . The compound's ability to disrupt the cell cycle in cancer cells highlights its therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been investigated. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models.

Evidence:
Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory pathways, suggesting that this compound may possess similar effects .

Comparative Analysis of Triazole Derivatives

The following table summarizes the biological activities of various triazole derivatives compared to this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This compound High High Moderate

Mechanism of Action

  • The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets.
  • Potential pathways could include inhibition of enzymes or modulation of cellular signaling pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Substituent Position Effects: Ortho vs. Para-Fluorophenyl

    The position of the fluorine atom on the benzylthio group significantly impacts molecular interactions. For instance, 4-ethyl-3-[(4-fluorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole () differs by having a para-fluorophenyl group. In contrast, para-substituted analogs exhibit enhanced symmetry and may engage in stronger π-π stacking interactions with aromatic residues in enzymes or receptors .

    Alkyl Group Variations: Methyl vs. Ethyl at Position 4

    Replacing the methyl group at position 4 with ethyl (as in ) increases hydrophobicity and steric bulk. This modification could enhance membrane permeability but reduce solubility. For example, 4-methyl-3-(2-fluorophenyl)-5-ethylthio-4H-1,2,4-triazole () shows an intraperitoneal ED50 of 18.6 mg/kg in hyperreflexia models, whereas ethyl-substituted analogs may exhibit delayed metabolic clearance due to increased lipophilicity .

    Thioether vs. Sulfonyl/Sulfinyl Groups

    The methylthio group in the target compound contrasts with sulfonyl or sulfonyl derivatives. For example, 4-methyl-3-phenyl-5-ethylsulfonyl-4H-1,2,4-triazole () has an oral ED50 of 8.5 mg/kg, suggesting sulfonyl groups improve bioavailability but may reduce thiol-mediated reactivity. Thioether groups (e.g., methylthio) balance lipophilicity and metabolic stability, making them favorable for CNS-targeting drugs .

    Heterocyclic Moieties: Pyrazine vs. Thiazole/Triazole Derivatives

    Replacing the pyrazine ring with thiazole or fused triazole systems alters electronic properties. Pyrazine-containing compounds, however, offer hydrogen-bonding capabilities via nitrogen lone pairs, improving interactions with polar binding pockets .

    Structural and Therapeutic Insights

    Crystallographic studies using SHELX and ORTEP-3 () reveal that ortho-fluorophenyl groups induce non-planar conformations, while para-substituted analogs adopt more linear arrangements. Such structural data inform drug design by predicting binding modes and metabolic pathways. For instance, the bent conformation of the target compound may favor selective inhibition of enzymes with sterically constrained active sites .

    Data Table: Comparative Analysis of Key Analogs

    Compound Name Substituent Position Alkyl Group (Position 4) Functional Group (Position 5) ED50 (mg/kg) Reference
    Target Compound Ortho-fluorophenyl Methyl Pyrazine N/A
    4-Ethyl-3-[(4-fluorophenyl)methylthio]-... Para-fluorophenyl Ethyl Pyrazine N/A
    4-Methyl-3-(2-fluorophenyl)-5-ethylthio-... Ortho-fluorophenyl Methyl Ethylthio 18.6 (IP)
    4-Methyl-3-phenyl-5-ethylsulfonyl-... Phenyl Methyl Sulfonyl 8.5 (Oral)

    Biological Activity

    3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C13H12FN3S. Its structure features a triazole ring fused with pyrazine and a fluorophenylmethylthio substituent. The presence of sulfur in the thioether linkage enhances its biological activity by improving solubility and bioavailability.

    Antimicrobial Activity

    Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies have reported that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study evaluated several triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising inhibitory effects .

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus15 µg/mL
    Similar Triazole DerivativeEscherichia coli20 µg/mL

    Antitumor Activity

    Triazoles have also been investigated for their potential as antitumor agents. A study focusing on compounds with similar structures demonstrated that they could inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation .

    In particular, the compound's ability to interfere with thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis, was highlighted as a significant mechanism of action. Inhibitors of TP can lead to reduced tumor vascularization and improved therapeutic outcomes in cancer treatment .

    Anti-inflammatory Effects

    The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds within this class have shown the potential to reduce inflammation in various models, suggesting that this compound may also possess similar effects .

    Case Studies

    One notable case study involved the synthesis and evaluation of several triazole derivatives for their biological activities. The study included molecular docking studies that demonstrated how these compounds interact with targeted proteins involved in disease processes. The results indicated that specific modifications to the triazole structure could enhance biological activity significantly .

    Future Directions

    Further research is necessary to explore the full potential of this compound. Key areas for future investigation include:

    • Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
    • In Vivo Testing : Evaluating the efficacy and safety profiles in animal models.
    • Structure-Activity Relationship (SAR) : Investigating how different structural modifications impact biological activity.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed for preparing 3-[(2-fluorophenyl)methylthio]-1,2,4-triazole derivatives?

    • Answer : A two-step approach is typically used:

    Thiosemicarbazide cyclization : React hydrazine derivatives with isothiocyanates to form thiosemicarbazides, followed by intramolecular cyclization under acidic or basic conditions to yield the triazole core .

    Thioether functionalization : Introduce the (2-fluorophenyl)methylthio group via nucleophilic substitution using thiols or alkyl halides. For example, refluxing 4-methyl-5-pyrazin-2-yl-1,2,4-triazole-3-thiol with 2-fluorobenzyl bromide in ethanol at 80°C for 4–6 hours .

    • Key Optimization : Monitor reaction progress using TLC or GC-MS to ensure completion and minimize side products .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    • Answer :

    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and aromatic proton environments. Fluorine coupling in the 1H^1H-NMR spectrum (e.g., splitting from the 2-fluorophenyl group) is diagnostic .
    • FT-IR : Peaks at 2550–2600 cm1^{-1} (S–H stretching) and 1600–1650 cm1^{-1} (C=N/C=C) verify the triazole and thioether moieties .
    • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion accuracy (e.g., [M+H]+^+) and fragmentation patterns .

    Advanced Research Questions

    Q. How can microwave-assisted synthesis improve the yield and purity of this compound?

    • Answer : Microwave irradiation enhances reaction kinetics through uniform heating. For example:

    • Conditions : 165°C, 12.2 bar pressure, 45-minute reaction time.
    • Advantages : Reduces side reactions (e.g., oxidation of thiol groups) and achieves >90% purity, as confirmed by GC-MS .
    • Table 1 : Optimization Data for Microwave Synthesis
    ParameterValueImpact on Yield
    Temperature165°CMaximizes rate
    Pressure12.2 barPrevents reflux
    Time45 minutesCompletes cyclization

    Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

    • Answer : Discrepancies often arise from assay conditions or structural analogs. Mitigation approaches include:

    • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus and E. coli) .
    • Structure-Activity Relationship (SAR) : Compare with analogs like 5-(4-chlorophenyl)-triazole derivatives to isolate the fluorophenyl group’s role in membrane permeability .
    • Meta-Analysis : Pool data from studies using identical substituents (e.g., pyrazin-2-yl vs. thiophenyl groups) to identify trends .

    Q. How can computational methods predict tautomeric equilibria in this compound?

    • Answer : The thione-thiol tautomerism of the triazole ring is studied via:

    • DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set calculates energy differences between tautomers.
    • Experimental Validation : Compare 1H^1H-NMR chemical shifts in DMSO-d6_6 (favors thione) vs. CDCl3_3 (favors thiol) .
    • Table 2 : Tautomeric Energy Differences
    TautomerΔG (kcal/mol)
    Thione0.0 (reference)
    Thiol+1.8

    Methodological Challenges

    Q. What crystallographic tools are recommended for resolving its 3D structure?

    • Answer :

    • SHELX Suite : Use SHELXD for phase problem solving and SHELXL for refinement. Key steps:

    Collect high-resolution (<1.0 Å) X-ray data.

    Apply TWIN commands if crystal twinning is observed .

    • ORTEP-3 : Visualize thermal ellipsoids and validate bond lengths/angles (e.g., C–S bond: ~1.81 Å) .

    Q. How do solvent effects influence its reactivity in Mannich reactions?

    • Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Mannich base formation:

    • Mechanism : Ethanol promotes nucleophilic attack by amines, while THF increases electrophilicity of the carbonyl carbon .
    • Yield Correlation :
    SolventYield (%)
    Ethanol65
    THF78
    DMF82

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